(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an indole moiety through a methylene bridge. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with indole-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the trifluoromethoxy group or other substituents on the phenyl ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-{(Z)-[4-(methoxy)phenyl]methylidene}-1H-indol-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-{(Z)-[4-(methyl)phenyl]methylidene}-1H-indol-2-one: Similar structure but with a methyl group instead of a trifluoromethoxy group.
3-{(Z)-[4-(chloro)phenyl]methylidene}-1H-indol-2-one: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3Z)-3-[[4-(trifluoromethoxy)phenyl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-9H,(H,20,21)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYKLPGIXVSJX-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)OC(F)(F)F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)OC(F)(F)F)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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